N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-14(19)8-5-9-15(12)21-17(23)11-24-18-20-10-16(22-18)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSZPOVVPXYERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted phenyl group and an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 373.88 g/mol. The presence of the imidazole ring is significant for its biological activity, as it often participates in interactions with metal ions and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃OS |
| Molecular Weight | 373.88 g/mol |
| Melting Point | Not available |
| LogP | 4.98 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction and catalysis.
- Cell Signaling Interference : It can interfere with cellular signaling pathways, leading to altered cellular functions that may contribute to its therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related imidazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) with notable efficacy.
Case Study: Apoptosis Induction
In a study involving MDA-MB-231 cells, a related compound demonstrated a 22-fold increase in annexin V-FITC positivity compared to control, indicating enhanced apoptosis induction. This suggests that the imidazole moiety plays a crucial role in mediating these effects.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar thiazole and imidazole derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl ring significantly enhance antibacterial efficacy.
Comparative Antibacterial Efficacy
| Compound | Activity (IC50) |
|---|---|
| N-(3-chloro-2-methylphenyl)-2-thiazole | 10–30 µM |
| Related Imidazole Derivative | < 10 µM |
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have shown that compounds with similar structures possess potent cytotoxic effects against various cancer cell lines, often surpassing the efficacy of standard chemotherapeutic agents like doxorubicin.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Core Heterocycles : The target compound’s imidazole ring (vs. oxadiazole in 8t or oxazole in iCRT3) may enhance hydrogen bonding or π-π stacking due to its nitrogen-rich structure .
- Sulfur Linkage : The sulfanyl group (-S-) in the target compound and analogs (e.g., 8t, iCRT3) is critical for bioactivity, as sulfur-containing moieties often enhance binding to enzymes or receptors .
Table 2: Reported Bioactivities of Structural Analogs
Key Insights :
- The target compound’s imidazole-sulfanylacetamide structure may offer dual activity against LOX and BChE enzymes, similar to compound 8t .
- Unlike iCRT3 , which targets the Wnt pathway via an oxazole core, the imidazole moiety in the target compound could shift activity toward other inflammatory pathways .
- The 3-chloro substituent may enhance metabolic stability compared to nitro groups in analogs like those in , which are prone to reduction .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Reaction Sequence
The compound is synthesized via three principal stages:
- Imidazole ring formation
- Sulfanyl group introduction
- Acetamide functionalization
Imidazole Ring Synthesis
The 5-phenyl-1H-imidazole intermediate is typically prepared via the Debus-Radziszewski reaction, utilizing:
- 4-Chlorobenzaldehyde and ammonium acetate in glacial acetic acid
- Microwave-assisted cyclization at 150°C for 15 minutes (yield: 78–82%)
Alternative methods employ:
Sulfanyl Group Incorporation
Thiolation reactions use 2-mercaptoacetamide or thiourea derivatives under basic conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Potassium thioacetate | DMF | 80°C | 4 hr | 88% |
| Thiourea/NH4OH | Ethanol | Reflux | 6 hr | 76% |
| NaSH | THF/H2O | RT | 2 hr | 81% |
Acetamide Formation
Acylation of 3-chloro-2-methylaniline employs:
Reaction Optimization Strategies
Catalytic Systems
Palladium-based catalysts enhance coupling efficiency in imidazole synthesis:
| Catalyst | Loading | Conversion | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 5 mol% | 94% | 98% |
| Pd(OAc)2/XPhos | 2 mol% | 99% | 99% |
| CuI/1,10-phenanthroline | 10 mol% | 87% | 85% |
Patent data from demonstrates Pd(OAc)2/XPhos achieves near-quantitative conversion
Purification and Characterization
Crystallization Protocols
Recrystallization solvents significantly impact purity:
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethyl acetate/hexane | 99.2 | Needles |
| Methanol/water | 98.7 | Plates |
| Acetonitrile | 99.5 | Prisms |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, imidazole-H)
- δ 7.45–7.32 (m, 5H, phenyl-H)
- δ 4.12 (s, 2H, SCH2CO)
- δ 2.41 (s, 3H, NCH3)
FT-IR (KBr):
- 3270 cm⁻¹ (N-H stretch)
- 1654 cm⁻¹ (C=O amide)
- 1540 cm⁻¹ (C=N imidazole)
Chromatographic Purity
HPLC conditions:
Q & A
Q. What are the critical steps in synthesizing N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
Imidazole ring formation via cyclization of precursors (e.g., glyoxal derivatives with ammonium acetate under acidic conditions).
Sulfanyl linkage introduction by reacting the imidazole intermediate with a thiol-containing acetamide derivative under basic conditions.
Chlorophenyl group incorporation through nucleophilic aromatic substitution or coupling reactions.
Optimization strategies include:
- Catalyst screening (e.g., Pd-based catalysts for coupling steps).
- Solvent selection (polar aprotic solvents like DMF for improved solubility).
- Temperature control (e.g., 60–80°C for cyclization to avoid side products).
Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.1–7.8 ppm) and carbonyl groups (amide C=O at ~170 ppm).
- IR Spectroscopy : Confirms amide (N–H stretch ~3300 cm⁻¹) and sulfanyl (C–S stretch ~650 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray crystallography (if crystals are obtained) provides absolute stereochemical confirmation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) for this compound?
- Methodological Answer : Contradictions arise due to:
- Variability in assay conditions (e.g., cell line specificity, incubation time).
- Structural analogs with minor substituent differences (e.g., nitro vs. methoxy groups).
Resolution strategies:
Dose-response studies to establish IC₅₀ values across multiple models.
Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., phenyl ring substituents) and test activity.
In silico docking to predict binding affinities to target proteins (e.g., kinases or DNA topoisomerases) .
Q. What experimental designs are recommended for evaluating the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In vitro assays :
- Microsomal stability tests (e.g., liver microsomes + NADPH to assess metabolic degradation).
- Cytotoxicity screening (MTT assay on HEK293 or HepG2 cells).
- In vivo models :
- Acute toxicity (rodent studies with escalating doses, monitoring ALT/AST levels).
- Pharmacokinetics (plasma half-life via LC-MS/MS).
- Metabolite identification using LC-HRMS to detect phase I/II metabolites .
Research Challenges & Recommendations
- Challenge : Low aqueous solubility limits in vivo applicability.
Solution : Derivatization with polar groups (e.g., –OH or –COOH) or formulation in nanocarriers . - Challenge : Crystallization difficulties for X-ray analysis.
Solution : Use SHELXL for refining partial crystallinity data or co-crystallize with stabilizing ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
